Ethyl 2-amino-5-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-amino-5-(trifluoromethyl)benzoate, also known as Ethyl 2-amino-5-trifluoromethylbenzoate or EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of benzoic acid derivatives and has been studied extensively for its anticancer, anti-inflammatory, and antioxidant properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2-amino-5-(trifluoromethyl)benzoate has been used in the synthesis of various chemical compounds. For example, it's involved in the Reformatsky-type reaction to produce derivatives like ethyl 3-hydroxy-4-pheny1-3-(trifluoromethyl)butanoate, which is further used to create other complex molecules (Coe, Markou, & Tatlow, 1997). Similarly, its derivatives have been used in the synthesis of Nilotinib, an antitumor agent (Wang Cong-zhan, 2009).
Application in Organic Chemistry
- In organic chemistry, this compound plays a role in Diels–Alder reactions to produce trifluoromethyl-containing derivatives of 3-aminobenzoic acid. These reactions are significant for preparing unknown trifluoromethyl-containing derivatives (Kondratov et al., 2014).
Pharmacological Research
- While specific studies directly involving this compound in pharmacology were not found, its derivatives have been explored. For example, a derivative was investigated for its analgesic and anti-inflammatory properties (Manoury et al., 1979).
Molecular Structure Analysis
- Research has also been conducted on the molecular structures of compounds related to this compound, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. These studies include analysis of hydrogen-bonded supramolecular structures (Portilla et al., 2007).
Material Science
- Additionally, this compound and its derivatives find application in material science. For instance, Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and their optical nonlinear properties studied (Abdullmajed et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFWHBHFUZPDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272805 | |
Record name | Ethyl 2-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108668-05-8 | |
Record name | Ethyl 2-amino-5-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1108668-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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